Perfluorohept-3-ene

Vue d'ensemble

Description

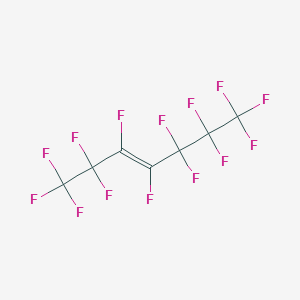

Perfluorohept-3-ene is a fluorinated organic compound with the molecular formula C7F14. It is characterized by a fully fluorinated carbon chain with a double bond at the third carbon position. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Perfluorohept-3-ene can be synthesized through various methods, including the telomerization of tetrafluoroethylene with perfluoroalkyl iodides. This process typically involves the use of radical initiators and specific reaction conditions to achieve the desired product . Another method involves the dehydrofluorination of perfluorinated precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes, such as electrochemical fluorination or direct fluorination of hydrocarbon precursors. These methods are designed to produce high-purity perfluorinated compounds efficiently .

Analyse Des Réactions Chimiques

Isomerization Reactions

Perfluorohept-3-ene undergoes positional isomerization under catalytic conditions. Key findings include:

Catalytic Isomerization with SbF₅ or AlClₓFᵧ

-

SbF₅ Catalysis : At 100°C, SbF₅ induces 1,3-fluorine migration, forming equilibrium mixtures of perfluorohept-2-ene and this compound. This process is stereoselective, favoring trans-isomers due to steric effects in the allyl cation intermediate .

-

AlClₓFᵧ Catalysis : Prolonged reaction times shift isomer distribution toward thermodynamically stable products. For example:

| Time (h) | CF₃CF=CFCF₂C₃F₇ (%) | CF₃CF₂CF=CFC₃F₇ (%) |

|---|---|---|

| 1 | 65.7 | 34.3 |

| 18 | 16.5 | 83.5 |

| 90 | 5.8 | 94.2 |

Data from Table 3 in , demonstrating time-dependent isomer redistribution.

Mechanistic Insights

Isomerization proceeds via a carbocation intermediate, as evidenced by ¹⁹F NMR studies. The transition state resembles an allyl cation, with SbF₅ stabilizing charge delocalization .

Thermal Decomposition

At elevated temperatures, this compound fragments into smaller fluorocarbons:

Oxidative Degradation

-

Above 800°C in air, it decomposes into:

-

Quantum chemical modeling identifies C–F bond cleavage as the rate-limiting step, with activation energies >250 kJ/mol .

Non-Oxidative Pyrolysis

Mechanochemical Reactions

Ball-milling with metal oxides induces defluorination:

Reaction with Al₂O₃

-

At 350 rpm, Al₂O₃ mediates C–F bond scission, yielding:

-

Conversion exceeds 99% after 2.5 hours under optimized conditions .

OH Radical Oxidation

Comparative Reactivity

The double bond position significantly influences reactivity:

| Property | This compound | Perfluorohept-1-ene |

|---|---|---|

| Thermal Stability | Higher (ΔH‡ = 260 kJ/mol) | Lower (ΔH‡ = 220 kJ/mol) |

| Isomerization Rate | Slower under SbF₅ | Faster |

| Oxidation Products | C₇F₁₄O, CO₂ | C₆F₁₂O, CF₄ |

Environmental and Industrial Implications

Applications De Recherche Scientifique

Degradation of Perfluoroalkyl Substances (PFAS)

Perfluorohept-3-ene has been studied for its role in the degradation of perfluoroalkyl substances, which are persistent environmental pollutants. Research indicates that the compound can undergo reductive defluorination, leading to the breakdown of harmful PFAS into less toxic substances. For example, studies have shown that using additives such as gallium oxide can enhance the defluorination rate significantly, achieving up to 88% degradation after 24 hours .

Table 1: Defluorination Rates of PFAS using Various Methods

| Method | Defluorination Rate (%) | Time (hours) |

|---|---|---|

| Gallium Oxide | 88 | 24 |

| UV/Sulphite Treatment | 90 | 6 |

| Fenton System | 65 | 24 |

Environmental Monitoring

Due to its stability and persistence, this compound can serve as a marker for monitoring PFAS contamination in environmental samples. Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in various matrices, including soil and water .

Coatings and Surface Treatments

The unique properties of this compound make it suitable for use in coatings that require water and oil repellency. Its incorporation into polymer matrices enhances the durability and performance of coatings used in industrial applications .

Table 2: Properties of Coatings with this compound

| Property | Value |

|---|---|

| Water Contact Angle | >120° |

| Oil Contact Angle | >100° |

| Abrasion Resistance | High |

Fluorinated Polymers

This compound is also utilized in the synthesis of fluorinated polymers, which exhibit excellent thermal stability and chemical resistance. These materials are essential in applications such as gaskets, seals, and electrical insulation .

Biological Degradation Studies

Recent studies have explored the biological degradation pathways of this compound under anaerobic conditions. Research indicates that certain microbial cultures can metabolize this compound, leading to the formation of shorter-chain fluorinated acids, which may have reduced toxicity compared to their longer-chain counterparts .

Toxicological Research

Investigations into the toxicological effects of this compound highlight its potential impact on human health and ecosystems. Studies have shown alterations in lipid metabolism among organisms exposed to this compound, necessitating further research into its long-term effects on biological systems .

Mécanisme D'action

The mechanism of action of perfluorohept-3-ene involves its interaction with molecular targets and pathways within biological systems. Its high electronegativity and chemical stability allow it to interact with proteins, enzymes, and cellular membranes, potentially affecting their function . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Perfluorohept-3-ene can be compared with other perfluorinated compounds, such as:

Perfluorohexene: Similar in structure but with a shorter carbon chain.

Perfluorooctene: Similar but with a longer carbon chain.

Perfluorodecene: Another similar compound with an even longer carbon chain

Uniqueness

What sets this compound apart from these similar compounds is its specific carbon chain length and the position of the double bond, which can influence its reactivity and the types of derivatives that can be synthesized from it .

Propriétés

IUPAC Name |

1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWLONMSWUOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895283 | |

| Record name | 3-Perfluoroheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71039-88-8 | |

| Record name | 3-Perfluoroheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.